N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
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Overview
Description
N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with ethyl isocyanate to form an intermediate, which then undergoes cyclization with hydrazine hydrate and formic acid to yield the desired triazolopyrimidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine involves the inhibition of specific enzymes and signaling pathways. It targets enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The compound interacts with molecular targets such as kinases and transcription factors, disrupting their normal function and thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N5-ethyl-N7-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
- N5-ethyl-N7-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
- N5-ethyl-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
Uniqueness
N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is unique due to the presence of the fluorophenyl group, which enhances its biological activity and specificity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a more potent and selective inhibitor compared to its analogs .
Properties
IUPAC Name |
5-N-ethyl-7-N-(4-fluorophenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN7/c1-2-14-12-16-10(9-11(17-12)19-20-18-9)15-8-5-3-7(13)4-6-8/h3-6H,2H2,1H3,(H3,14,15,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSLWALGRHISJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NNN=C2C(=N1)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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